molecular formula C6H2Cl2FNO2 B170224 1,2-Dichloro-3-fluoro-4-nitrobenzene CAS No. 100465-04-1

1,2-Dichloro-3-fluoro-4-nitrobenzene

Cat. No.: B170224
CAS No.: 100465-04-1
M. Wt: 209.99 g/mol
InChI Key: LCZBIHOCLOBQLF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. This compound is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. It is a pale yellow solid and is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action for 1,2-Dichloro-3-fluoro-4-nitrobenzene involves nucleophilic aromatic substitution . The nitro group is a strong electron-withdrawing group, which activates the benzene ring towards nucleophilic aromatic substitution .

Safety and Hazards

The safety information for 1,2-Dichloro-3-fluoro-4-nitrobenzene includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

1,2-Dichloro-3-fluoro-4-nitrobenzene is an intermediate in the synthesis of agrochemicals . Studies have been conducted to use it as an organic intermediate for the synthetic preparation of ciprofloxacin . Future research may explore other potential applications of this compound in the synthesis of other organic compounds.

Preparation Methods

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-4-nitrobenzene undergoes various chemical reactions:

Properties

IUPAC Name

1,2-dichloro-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBIHOCLOBQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a reaction vessel, 0.74 g(2.50 m mol) of pentachloronitrobenzene, 1.77 g (13.00 m mol) of DFI, and 25 ml of acetonitrile were charged and reacted at 84° C. for 2 hours in a nitrogen atmosphere. After finishing the reaction, formation of dichlorotrifluoronitrobenzene (master ion, 245, master ion +2 247, master ion +4 249, base peak 245) was confirmed by GC-MS measurement on the reaction mixture, and the yield was 28.0% by GC analysis. Formation of trichloro-difluoronitrobenzene (master ion 261, master ion +2 263, master ion +4 265, base peak 205) was also confirmed and the yield was 11.3%. Formation of tetrachlorofluoronitrobenzene (master ion 277, master ion+2 279, master ion+4 281, master ion+6 283, base peak 221) was further confirmed and the yield was 9.0%.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dichlorotrifluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trichloro-difluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ion 261
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetrachlorofluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ion 277
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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